Canrénone

Vue d'ensemble

Description

La canrénone est un antiminéralocorticoïde stéroïdien du groupe de la spironolactone, apparenté à la spironolactone. Elle est utilisée comme diurétique en Europe, notamment en Italie et en Belgique . La this compound est également un métabolite actif important de la spironolactone, contribuant à ses effets thérapeutiques .

Applications De Recherche Scientifique

La canrénone a un large éventail d'applications en recherche scientifique. Elle est utilisée dans le traitement de l'hyperaldostéronisme primaire et des états œdémateux causés par l'hyperaldostéronisme secondaire, comme l'insuffisance cardiaque . Elle a également été étudiée pour son efficacité dans le traitement des patients atteints de COVID-19, montrant des résultats prometteurs en réduisant le besoin de soutien ventilatoire invasif et la mortalité à l'hôpital . De plus, la this compound est utilisée dans des essais étudiant le diagnostic de l'insuffisance cardiaque .

Mécanisme d'action

La this compound agit comme un antiminéralocorticoïde en bloquant les effets de l'aldostérone au niveau du récepteur des minéralocorticoïdes. Cela conduit à une augmentation de l'excrétion de sodium et d'eau tout en conservant le potassium . La this compound est un métabolite actif de la spironolactone et est considérée comme étant partiellement responsable de ses effets .

Mécanisme D'action

Target of Action

Canrenone is an antimineralocorticoid , which means it primarily targets the mineralocorticoid receptor (MR) . This receptor plays a crucial role in the regulation of blood pressure and electrolyte balance.

Mode of Action

As an antimineralocorticoid, Canrenone acts as an antagonist to the mineralocorticoid receptor . It binds to these receptors and inhibits their action, thereby blocking the effects of mineralocorticoids like aldosterone. This results in increased excretion of sodium and water, while decreasing the excretion of potassium .

Biochemical Pathways

It is known that the drug’s action on the mineralocorticoid receptor influences therenin-angiotensin-aldosterone system (RAAS) . By blocking the effects of aldosterone, Canrenone disrupts the normal function of this system, leading to alterations in electrolyte balance and blood pressure regulation.

Pharmacokinetics

It is known that canrenone is an active metabolite of spironolactone , suggesting that it may share similar pharmacokinetic properties

Result of Action

The primary result of Canrenone’s action is a diuretic effect . By blocking the action of aldosterone on the mineralocorticoid receptor, Canrenone promotes the excretion of sodium and water, while reducing the excretion of potassium. This can help to reduce blood pressure and treat conditions like heart failure and edema .

Action Environment

The efficacy and stability of Canrenone can be influenced by various environmental factors. For example, the geometry of the impeller in a bioreactor can greatly influence the biotransformation efficiency of Canrenone . Additionally, the drug’s action may be affected by the patient’s physiological state, such as the presence of certain diseases or conditions.

Analyse Biochimique

Biochemical Properties

Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .

Cellular Effects

Canrenone has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with Canrenone has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .

Molecular Mechanism

Canrenone and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Canrenone are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg Canrenone per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of Canrenone is observed .

Dosage Effects in Animal Models

In a study involving dogs, equinatriuretic doses of Canrenone showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any Canrenone dosage during treatment .

Metabolic Pathways

Canrenone is rapidly and completely metabolized by the liver into its active metabolites, canrenone, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .

Transport and Distribution

Canrenone is mainly excreted via its metabolites. Plasma clearance of Canrenone is 3 L/h/kg for Canrenone, in dogs . After oral administration of radiolabelled Canrenone to the dog, 66% of the dose is recovered in feces and 12% in the urine .

Subcellular Localization

Given its mechanism of action, it is likely that Canrenone and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .

Méthodes De Préparation

La canrénone peut être synthétisée selon plusieurs méthodes. Une méthode implique la réaction d'éthérification et de déshydrogénation de l'acide 17 bêta-hydroxy-4-alcène-3-cétone-17 alpha-pregnène-21-carboxylique-gamma-lactone . Une autre méthode implique la dissolution d'une substance lactone dans un solvant organique, l'ajout d'un catalyseur et d'un agent auxiliaire, et la réaction sous agitation à 50-80°C pour obtenir de la this compound .

Analyse Des Réactions Chimiques

La canrénone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que la tétrachloro-p-benzoquinone et des catalyseurs tels que le bromhydrate de pyridine . Les principaux produits formés à partir de ces réactions comprennent l'acide 17 bêta-hydroxy-3,5-diène-3-éthoxy-17 alpha-pregnène-21-carboxylique-gamma-lactone .

Comparaison Avec Des Composés Similaires

La canrénone est similaire à d'autres antagonistes du récepteur des minéralocorticoïdes tels que la spironolactone et l'éplérénone. La this compound serait plus puissante comme antiminéralocorticoïde par rapport à la spironolactone, mais elle est considérablement moins puissante et efficace comme antiandrogène . L'éplérénone, en revanche, est hautement sélective pour le récepteur des minéralocorticoïdes et provoque rarement des effets secondaires endocriniens . D'autres composés similaires comprennent l'amiloride et le triamtérène, qui sont également utilisés comme diurétiques .

Propriétés

Numéro CAS |

976-71-6 |

|---|---|

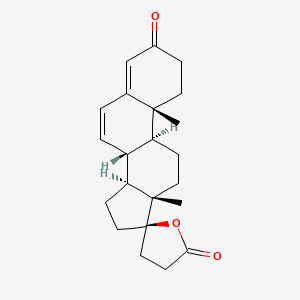

Formule moléculaire |

C22H28O3 |

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |

Clé InChI |

UJVLDDZCTMKXJK-GMTJQTPWSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

SMILES isomérique |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |

SMILES canonique |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

Apparence |

Solid powder |

melting_point |

150 °C |

Key on ui other cas no. |

976-71-6 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.